molecular formula C30H48O2 B1252522 24-Hydroxycycloart-25-en-3-one

24-Hydroxycycloart-25-en-3-one

Cat. No.: B1252522
M. Wt: 440.7 g/mol
InChI Key: TXRLVQNUVQVFJG-KJOMNYIYSA-N
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Description

24-Hydroxycycloart-25-en-3-one is a cycloartane-type triterpenoid, a class of chemical compounds known for their complex structures and diverse biological activities. These compounds are often found in plants and have been studied for their potential medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Hydroxycycloart-25-en-3-one typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, although detailed synthetic routes are proprietary and vary among researchers.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as certain plant species, is a more feasible approach. The extracted compound is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

24-Hydroxycycloart-25-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 24-Hydroxycycloart-25-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. For instance, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 25-Hydroxycycloart-23-en-3-one
  • Cycloart-24-ene-3,23-dione
  • Cycloart-24-ene-3,23-dione (16S, 23R)-16,23-Epoxycycloart-24-en-3-one

Uniqueness

24-Hydroxycycloart-25-en-3-one is unique due to its specific hydroxylation pattern and the presence of a double bond at the 25-position

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-24,31H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24-,27-,28+,29-,30+/m1/s1

InChI Key

TXRLVQNUVQVFJG-KJOMNYIYSA-N

Isomeric SMILES

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Synonyms

24-hydroxycycloart-25-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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